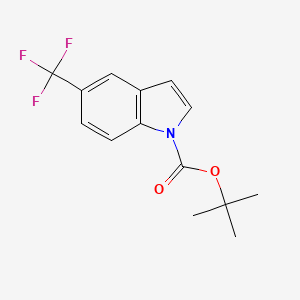

tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate

Overview

Description

tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate: is a compound that features a trifluoromethyl group (-CF₃) attached to an indole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group in organic compounds can introduce unique properties and reactivity, which may influence the compound’s interaction with its targets .

Biochemical Pathways

Compounds with trifluoromethyl groups have been found to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence these properties, as it is known to increase the lipophilicity of compounds .

Result of Action

The trifluoromethyl group is known to exhibit numerous pharmacological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as flash column chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various nucleophiles, leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies .

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its trifluoromethyl group enhances its binding affinity and metabolic stability .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group often improves the pharmacokinetic properties of drug molecules, such as increased lipophilicity and enhanced membrane permeability .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Comparison with Similar Compounds

- tert-Butyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ylcarbamate

- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate

Uniqueness: tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate is unique due to its indole core structure, which is known for its biological activity. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Overview

tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate (CAS No. 351500-12-4) is a fluorinated indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which may improve binding affinity to biological targets.

Target Interactions

Research indicates that similar indole derivatives often target enzymes involved in cancer pathways, such as proteases and kinases. For instance, studies have shown that certain indole derivatives exhibit inhibitory effects on Zika virus protease (ZVpro), suggesting that this compound may exhibit antiviral properties as well .

Pharmacokinetics

Information regarding the pharmacokinetics (ADME) of this compound remains limited. However, based on similar compounds:

- Absorption : Likely high due to lipophilicity.

- Distribution : The trifluoromethyl group may enhance tissue penetration.

- Metabolism : Expected to undergo metabolic transformations typical for indole derivatives.

- Excretion : Predominantly renal.

Biological Activity and Case Studies

Several studies have highlighted the biological activities associated with indole derivatives, including those structurally related to this compound.

Antiviral Activity

A notable study demonstrated that certain indole derivatives exhibited IC50 values as low as 320 nM against ZVpro. This suggests that modifications at the 5-position, such as the introduction of trifluoromethyl groups, can enhance antiviral activity .

Cytotoxicity

Research into related compounds has shown significant cytotoxic effects against various cancer cell lines. For example, indolyl-pyridinyl-propenones demonstrated enhanced cytotoxicity due to specific substitutions at the indole ring, indicating that similar modifications in this compound could yield potent anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | IC50 (μM) | Notable Activity |

|---|---|---|---|

| Tert-butyl 5-(trifluoromethyl)indole | Indole derivative | TBD | Potential antiviral and anticancer |

| Indole-3-carboxamide | Indole derivative | 4.5 | ZVpro inhibitor |

| Indolyl-pyridinyl-propenones | Indole derivative | <0.01 | Cytotoxic against GBM cells |

Properties

IUPAC Name |

tert-butyl 5-(trifluoromethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSAIWNMMGKWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.